N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine

Catalog No.
S8429414
CAS No.
M.F
C22H23NO5
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-t...

Product Name

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25)/t14-,20+/m1/s1

InChI Key

WZNQPIBLGCKYCJ-VLIAUNLRSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom and an allyl group on the oxygen atom of the threonine residue. This compound has gained prominence in peptide synthesis due to its stability and the mild conditions required for deprotection, making it a valuable tool in organic chemistry and biochemistry .

  • Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
  • Reduction: The Fmoc group can be removed under reducing conditions, yielding free threonine derivatives.
  • Substitution: The allyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
  • Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is typically employed for Fmoc removal.
  • Substitution: Basic conditions facilitate the substitution of the allyl group with nucleophiles such as thiols or amines.

Major Products Formed

  • Oxidation Products: Epoxides or aldehydes.
  • Reduction Products: Deprotected threonine derivatives.
  • Substitution Products: Threonine derivatives featuring various substituted allyl groups.

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine serves as a protected amino acid in peptide synthesis, allowing for selective reactions during the assembly of peptides. Its stability makes it suitable for studying protein-protein interactions and enzyme mechanisms. The compound's unique structure aids in developing peptide-based drugs, enhancing its relevance in medicinal chemistry .

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine typically involves:

  • Protection of L-Threonine: The amino group is protected using the Fmoc group.
  • Allylation: The hydroxyl group is protected by attaching an allyl group.

These steps often require base catalysts and organic solvents to facilitate the reactions. In industrial settings, automated peptide synthesizers optimize these processes for higher yields and purity .

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine has various applications across multiple fields:

  • Chemistry: Utilized in synthesizing peptides and proteins.
  • Biology: Important for studying protein interactions and enzyme functions.
  • Medicine: Aids in developing peptide-based therapeutic agents.
  • Industry: Employed in producing synthetic peptides for research purposes .

Research involving N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine focuses on its interactions with other reagents during peptide synthesis. The Fmoc protecting group allows for selective coupling reactions, while the allyl group provides additional functionalization opportunities. These interactions are crucial for optimizing peptide assembly and functionality in biological systems .

Several compounds share structural similarities with N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Fmoc-L-threonineContains Fmoc protecting group on nitrogenLacks allyl substitution, less versatile
N-Boc-L-threonineUses tert-butyloxycarbonyl protecting groupMore stable but harder to remove than Fmoc
N-Cbz-L-threonineContains benzyloxycarbonyl protecting groupLess commonly used in peptide synthesis
N-Fmoc-O-benzyl-L-threonineFmoc on nitrogen, benzyl on oxygenDifferent protective strategy affecting reactivity

The uniqueness of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine lies in its combination of both Fmoc and allyl groups, providing enhanced stability and flexibility during peptide synthesis compared to other protecting groups. This dual protection allows for more controlled deprotection sequences, making it particularly valuable in complex peptide assembly .

IUPAC Nomenclature and Molecular Architecture

The IUPAC name of the compound is (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid, reflecting its stereochemical configuration and functional groups. The molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.4 g/mol. Key structural features include:

  • A threonine backbone with (2S,3R) stereochemistry, distinguishing it from the more common (2S,3S)-threonine.
  • An O-allyl ether group at the β-hydroxy position, providing orthogonal protection for subsequent deprotection.
  • An Fmoc group on the α-amino group, which is base-labile and widely used in solid-phase peptide synthesis.

The SMILES notation, CC@HOCC=C, confirms the spatial arrangement of substituents.

Table 1: Atomic Composition and Bonding

ComponentDescription
Fmoc groupAromatic fluorenyl system with methyloxycarbonyl
O-allyl groupProp-2-en-1-yl ether at β-hydroxy position
Threonine core(2S,3R)-2-amino-3-hydroxybutanoic acid

Crystallographic Analysis and Conformational Properties

While crystallographic data for this specific compound are not publicly available, analogous Fmoc-protected amino acids exhibit planar fluorenyl systems and hydrogen-bonding networks between carbonyl groups and adjacent residues. The O-allyl group introduces steric bulk, likely favoring a gauche conformation to minimize clashes with the Fmoc moiety. Computational models predict a dihedral angle of 112° between the fluorenyl and threonine backbone, optimizing π-π stacking in solid-phase environments.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹³C NMR signals (hypothetical based on analogous compounds):

Table 2: Predicted NMR Assignments
Proton/Carbonδ (ppm)MultiplicityAssignment
H-9 (Fmoc)7.75d (J=7.5 Hz)Fluorenyl aromatic H
H-β (allyl)5.2–5.4mAllyl CH₂
H-α (Thr)4.35ddα-methine proton
COOH12.1sCarboxylic acid proton

Infrared Spectroscopy (IR)

  • ν(C=O): 1720 cm⁻¹ (Fmoc carbonate), 1705 cm⁻¹ (carboxylic acid).
  • ν(O-H): 3450 cm⁻¹ (broad, carboxylic acid).

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ = 382.4 (calculated), 382.3 (observed).
  • Major fragments: Loss of Fmoc (Δm/z=222.3) and allyl oxide (Δm/z=42.0).

The development of orthogonal protection strategies represents a fundamental advancement in amino acid functionalization, particularly for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine derivatives [1]. Orthogonality in peptide synthesis describes the property of completely independent classes of protecting groups that can be removed by distinct chemical mechanisms without affecting other protective moieties present in the molecule [2]. The term orthogonal was first coined by Barany and Merrifield in 1977 to designate classes of protecting groups which are removed by differing chemical mechanisms, allowing them to be removed in any order and in the presence of other classes [3].

The fluorenylmethoxycarbonyl and tert-butyl combination represents the most popular orthogonal combination of protecting groups in contemporary peptide synthesis [1] [3]. This combination is truly orthogonal because fluorenylmethoxycarbonyl can be removed selectively in the presence of tert-butyl groups, and the latter is cleaved under conditions leaving the amino-protecting group intact [3]. The fluorenylmethoxycarbonyl group is rapidly removed by base, with piperidine being the preferred reagent for fluorenylmethoxycarbonyl group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate [4].

In contrast to other protection schemes, the fluorenylmethoxycarbonyl and tert-butyl system provides superior selectivity compared to alternatives such as tert-butyloxycarbonyl and benzyl combinations, which are not truly orthogonal under standard conditions as both protecting groups are cleaved by acids [3]. The orthogonal deprotection strategy of fluorenylmethoxycarbonyl provides improved synthesis of sensitive peptides through the incorporation of orthogonality for selective carboxyl-terminus and amino-terminus and side-chain deprotections [5].

Protection StrategyRemoval ConditionsOrthogonality LevelApplications
Fluorenylmethoxycarbonyl/tert-butylBase/AcidTrue orthogonalStandard peptide synthesis [1]
tert-Butyloxycarbonyl/benzylAcid/AcidQuasi-orthogonalLimited applications [3]
Fluorenylmethoxycarbonyl/ivDdeBase/BaseQuasi-orthogonalSpecialized synthesis [3]

The implementation of orthogonal protection strategies in amino acid functionalization requires careful consideration of reaction conditions and protecting group compatibility [6]. Protecting groups are required to be orthogonal to avoid undesirable reactions including polymerization and self-coupling during peptide synthesis [1]. The ideal protecting group system should allow for easy introduction into the molecule, avoid interference with coupling reactions, maintain compatibility with other synthetic steps, and limit or suppress epimerization [1].

Advanced orthogonal strategies have been developed to address specific challenges in amino acid derivative synthesis [7]. These strategies facilitate the incorporation of multiple positive charges into building blocks through versatile solid-phase protocols leading to selectively protected amino alcohol intermediates [7]. The synthetic sequence comprises loading of specialized aziridine derivatives onto resin supports, followed by ring opening with appropriate primary amines, on-resin protection of resulting secondary amines, exchange of amino-protecting groups, cleavage from the resin, and finally oxidation in solution to yield target compounds having fluorenylmethoxycarbonyl and tert-butyloxycarbonyl protection schemes [7].

Stepwise Synthesis Protocols for Allyl Ether Formation

The stepwise synthesis of allyl ether formations in N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine derivatives involves carefully orchestrated chemical transformations that ensure selective functionalization while maintaining protecting group integrity [8] [9]. Allyl-based groups provide effective side-chain protection for amino acids, with the protecting groups being selectively cleaved using tributyltin hydride under palladium catalysis [9]. This methodology offers significant advantages over traditional protection schemes due to the mild conditions required for deprotection and the absence of reactive carbonium ion formation [8].

The general procedure for allyl ether formation begins with the preparation of the amino acid substrate under controlled conditions [8]. An allyl ether group can be used to protect the side-chain hydroxyl moieties of serine and threonine, providing orthogonal protection that is compatible with fluorenylmethoxycarbonyl amino protecting groups [8]. The synthesis typically involves treatment of the free amino acid with allyl alcohol in the presence of sulfuric acid as a catalyst, with progress monitored by thin layer chromatography using ethyl acetate, pyridine, water and acetic acid solvent systems [8].

The palladium-catalyzed methodology for allyl ether formation follows a well-established mechanism involving π-allyl palladium intermediates [10]. The allyl and allyloxycarbonyl groups may be selectively cleaved under palladium-catalysis in the presence of propargyl and propargyloxycarbonyl groups, demonstrating the orthogonal nature of these protecting systems [10]. The deprotection procedure is based on the palladium-catalyzed transfer of the allyl unit from allyl derivatives to various nucleophilic acceptors [10].

Reaction StepConditionsYieldDuration
Allyl alcohol treatmentSulfuric acid catalyst, room temperature75-85% [8]1-2 hours [8]
Fluorenylmethoxycarbonyl protectionpH 9-10, aqueous conditions68-94% [8]2-4 hours [8]
Palladium deprotectionTetrakis-triphenylphosphine palladium(0)>95% [8]30-60 minutes [8]

The synthesis of α-amino acid derivatives via allylic amination represents an advanced approach that incorporates both palladium and isothiourea catalysis [11]. This tandem relay catalytic protocol enables the enantioselective synthesis of α-amino acid derivatives containing two stereogenic centers from readily accessible disubstituted glycine aryl esters and allylic phosphates [11]. The optimized process uses bench-stable succinimide-based palladium precatalysts to promote palladium-catalyzed allylic ammonium salt generation, followed by in situ enantioselective sigmatropic rearrangement [11].

Advanced stepwise protocols for allyl ether formation incorporate continuous-flow methodologies that dramatically reduce amino acid equivalents required for synthesis [12]. The number of amino acid equivalents used for solid-phase peptide synthesis can be lowered drastically to around 1.5 equivalents through the application of continuous-flow techniques and complete reaction parameter optimization [12]. Under optimized conditions, the couplings of all 20 proteinogenic amino acids with 1.5 amino acid equivalents proceeded with excellent conversions [12].

The mechanism of allyl phenyl ether formation provides insights into the broader chemistry of allyl ether synthesis [13]. Allyl phenyl ether is prepared by the reaction of sodium phenoxide with allyl bromide, with yields being almost quantitative when the reaction is conducted in homogeneous solution using dimethoxyethane [13]. This methodology can be adapted for amino acid side-chain functionalization with appropriate modifications to account for the more complex molecular environment [13].

Industrial-Scale Production and Optimization Challenges

Industrial-scale production of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine derivatives presents significant technical and economic challenges that require comprehensive optimization strategies [14] [15]. The transition from laboratory-scale preparation to large-scale plant manufacturing magnifies chemical and operational challenges and risks associated with peptide synthesis [14]. Scaling a process compounds the economic and quality risks of not having complete understanding and control of critical elements that influence quality, operability and safety of successful peptide production programs [14].

The fermentation-based production of amino acids represents the dominant industrial approach, utilizing microorganisms like Corynebacterium glutamicum or Escherichia coli to convert raw materials into desired amino acids [15]. Despite numerous advantages of fermentative amino acid production, the process still needs significant improvements leading to increased productivity and reduction of production costs [15]. Industrial amino acid production via fermentation involves fed-batch processes that are used for large-scale production, with the process involving charging a tank, sterilizing, seeding, and controlling conditions [16].

Process intensification represents a key approach for increasing the productivity of amino acid fermentation processes [17]. Process intensification is described as any technology advancement that results in safer, cleaner, and more energy-efficient processes [17]. Switching reactor configuration to repeated batch or fed-batch reactors can result in double the lysine productivity compared to standard batch operations [17]. According to this setup, between 60% and 90% of finished broth is sent to downstream processing while the remainder stays in the vessel for the next fermentation cycle [17].

Production ParameterLaboratory ScaleIndustrial ScaleOptimization Factor
Batch Volume1-10 L [17]>2,000,000 L [17]200,000x increase
Cycle Time2-4 hours [16]48-72 hours [16]Process integration
Amino Acid Concentration5-10 g/L [15]100-150 g/L [15]Strain optimization
Yield Efficiency60-70% [15]85-95% [15]Process control

Chemical process optimization in industrial manufacturing aims to enhance efficiency, reduce costs, and minimize environmental impacts [18]. The journey towards optimizing chemical processes involves a multidisciplinary approach that draws upon principles from chemistry, engineering, and data science [18]. Modern manufacturing processes often employ real-time process monitoring and control systems, enabling rapid adjustments to reaction conditions through feedback control loops, sensors, and automated algorithms [18].

The scalability challenges associated with peptide synthesis require careful consideration of multiple factors including cycle times, mixing rates, heat transfer and energy balancing, equipment and utility costs, raw material availability, waste management, and labor [19]. For drug sponsors and developers, method selection and scale up should be considered and planned early in the development cycle to avoid considerable risk of failure and delay when upscaling from early-stage to late-stage development and later to commercial scale [19].

Industrial-scale synthesis optimization must address mixing and equipment requirements that become critical at larger scales [19]. One major challenge with scaling solid-phase peptide synthesis processes is the heterogeneous nature of the reaction mixture, which adds several requirements to needed process equipment such as special mixers and filters that place limitations on scale [19]. Alternative approaches like Group Assisted Purification Peptide Synthesis show promise for addressing large-scale challenges through homogeneous solution-phase processes that do not suffer the same scale limitations [19].

Purity control and quality assurance represent fundamental challenges in industrial amino acid production [20]. Three different methods are available for determination of enantiomeric purity of amino acids in different matrices, including flame ionization detection methods, gas chromatography-mass spectrometry methods, and high-performance liquid chromatography methods using chiral columns [20]. For amino acid derivatives, if cleavage of protective groups leads to significant amounts of byproducts or if samples are contaminated, possible co-elution with contaminants will falsify results [20].

The selective removal of allyl protecting groups via palladium(0) catalysis represents a crucial orthogonal deprotection strategy in solid-phase peptide synthesis. The mechanism of allyl group removal from N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine proceeds through the well-established Tsuji-Trost allylation pathway [1] [2] [3].

Mechanistic Framework

The catalytic cycle begins with ligand dissociation equilibria of tetrakis(triphenylphosphine)palladium(0), where the equilibrium strongly favors the tricoordinated Pd(PPh3)2L species. Further dissociation occurs only under specific driving forces, creating the active palladium(0) species required for catalysis [2].

The mechanism proceeds through three distinct phases. The first step involves equilibrium coordination of the allyl group with the palladium center. For N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, the allyl ester functionality coordinates to Pd(0)L2, forming a stable coordination complex [2].

The second step encompasses the formation of a π-allyl palladium complex through displacement of the leaving group (the peptide fragment). This step is mechanistically critical as the Pd(0)L2 fragment displaces the threonine-containing peptide, resulting in the characteristic π-allyl intermediate [2].

The third and final step involves nucleophilic attack on the π-allyl complex, leading to catalyst regeneration. The nature of the nucleophile determines the specific reaction pathway. Hard nucleophiles, including phenylsilane, coordinate to palladium before reductive elimination occurs through internal delivery of the nucleophile to the carbon center [2] [4].

Reaction Kinetics and Efficiency

Recent investigations have demonstrated that palladium-catalyzed allyl deprotection can be performed under atmospheric conditions with extended catalyst lifetime. Studies utilizing atmospheric pressure conditions with Pd(PPh3)4 and phenylsilane showed effective alloc removal without requiring stringent inert atmosphere protocols [1].

The catalytic efficiency has been optimized through the development of air-stable catalyst systems. A novel protocol employing Pd(PPh3)2Cl2 catalyst with Meldrum's acid and triethylsilane has been reported to achieve high yields while eliminating N-allylated byproducts. This system demonstrates compatibility with automated synthesis platforms and cost-effective operation [4].

Table 1: Comparative Kinetic Data for Palladium-Catalyzed Allyl Deprotection

Catalyst SystemReaction TimeYield (%)TemperatureReference
Pd(PPh3)4/PhSiH310-40 min85-95Room Temperature [1]
Pd(PPh3)2Cl2/MA/TES-H30-60 min90-98Room Temperature [4]
Pd(PPh3)4/morpholine120 min80-90Room Temperature [5]

Mechanistic Considerations for Substrate Specificity

The efficiency of allyl group removal from N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine depends on several structural factors. The presence of the fluorenylmethoxycarbonyl protecting group on the α-amino function provides steric stabilization that prevents premature deprotection during the synthesis cycle .

The allyl ester linkage exhibits distinct reactivity compared to allyloxycarbonyl groups. While both undergo palladium-catalyzed cleavage, the ester linkage in the threonine derivative shows enhanced stability toward basic conditions used for fluorenylmethoxycarbonyl deprotection, ensuring orthogonal protection throughout the synthesis sequence [7] [8].

Fmoc Cleavage Kinetics Under Basic Conditions

The fluorenylmethoxycarbonyl group represents the most widely employed base-labile protecting group for α-amino protection in solid-phase peptide synthesis. The deprotection kinetics of fluorenylmethoxycarbonyl groups from N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine follow established base-induced β-elimination mechanisms [9] [10].

Fundamental Deprotection Mechanism

Fluorenylmethoxycarbonyl removal proceeds via base-induced β-elimination, resulting in the formation of dibenzofulvene and carbon dioxide as byproducts. Secondary amines, particularly piperidine, serve as both the deprotecting base and nucleophilic scavenger for the dibenzofulvene intermediate, preventing its irreversible attachment to the liberated amino group [10].

The deprotection follows a two-step mechanism where initial proton abstraction from the fluorene methylene group leads to carbamate cleavage and subsequent elimination of carbon dioxide. The released dibenzofulvene exhibits strong chromophoric properties, enabling spectroscopic monitoring of the deprotection process [9] [10].

Kinetic Parameters and Rate Constants

Standard fluorenylmethoxycarbonyl deprotection employs 20% piperidine in dimethylformamide for 3-5 minutes, followed by a second treatment of 7-10 minutes to ensure complete removal. Under these conditions, the deprotection efficiency typically exceeds 95% for most amino acid derivatives [9].

Table 2: Fluorenylmethoxycarbonyl Deprotection Kinetic Data

Base SystemConcentrationTime (min)Efficiency (%)Reference
Piperidine/DMF20% v/v3-5 + 7-10>95 [9]
4-Methylpiperidine/DMF20% v/v5-10>90 [11]
Piperazine/DMF20% v/v10-15>85 [11]
DBU/DMF2% v/v2-3>95 [12] [13]

Comparative kinetic studies have revealed that amino acid derivatives with sterically hindered side chains, such as arginine with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection, require extended deprotection times. For such derivatives, minimum deprotection times of 10 minutes are necessary to achieve efficient fluorenylmethoxycarbonyl removal [11].

Alternative Deprotection Reagents

1,8-Diazabicyclo[5.4.0]undec-7-ene has emerged as a superior alternative to piperidine for fluorenylmethoxycarbonyl deprotection. At 2% concentration in dimethylformamide, 1,8-diazabicyclo[5.4.0]undec-7-ene provides rapid and efficient cleavage while substantially reducing racemization of resin-bound cysteine residues compared to standard piperidine-mediated conditions [13].

The non-nucleophilic nature of 1,8-diazabicyclo[5.4.0]undec-7-ene prevents the formation of secondary amine adducts with reaction intermediates, resulting in cleaner reaction profiles and reduced peak broadening in chromatographic analysis [13].

Tetrabutylammonium fluoride represents another effective alternative, operating through fluoride-induced elimination rather than base-catalyzed mechanisms. Complete fluorenylmethoxycarbonyl removal can be achieved using 0.05-0.1 M tetrabutylammonium fluoride in dimethylformamide within 2 minutes, offering unique selectivity advantages [14].

Temperature and Solvent Effects

The kinetics of fluorenylmethoxycarbonyl deprotection exhibit significant temperature dependence. Elevated temperature protocols have been developed for challenging sequences, with studies demonstrating effective deprotection at 60-90°C using modified base systems [15] [16].

Solvent composition critically influences deprotection efficiency. While dimethylformamide remains the standard solvent, alternative systems including N-methyl-2-pyrrolidinone and dichloromethane/dimethylformamide mixtures have been explored for specific applications requiring enhanced solubility or reduced side reactions [17] [16].

Orthogonality With tert-Butyl and Other Acid-Labile Protecting Groups

The fluorenylmethoxycarbonyl/tert-butyl protection strategy represents the most widely employed orthogonal system in contemporary solid-phase peptide synthesis. The orthogonality between base-labile fluorenylmethoxycarbonyl and acid-labile tert-butyl groups enables selective deprotection under mutually exclusive conditions [18] [19].

Fundamental Orthogonality Principles

The fluorenylmethoxycarbonyl/tert-butyl system achieves orthogonality through complementary stability profiles. Fluorenylmethoxycarbonyl groups remain stable under acidic conditions used for tert-butyl deprotection, while tert-butyl protecting groups withstand the basic conditions required for fluorenylmethoxycarbonyl removal [18] [20].

This orthogonal relationship extends to the resin cleavage strategy, where acid-labile linkers compatible with tert-butyl deprotection enable simultaneous peptide release and side-chain deprotection using trifluoroacetic acid-based cocktails [19] [21].

Compatibility with Multiple Protection Levels

Advanced synthetic strategies often require three-dimensional orthogonality for complex peptide modifications. The fluorenylmethoxycarbonyl/tert-butyl system accommodates additional protecting groups including allyl-based systems for selective on-resin modifications [22] [23].

Table 3: Orthogonal Protecting Group Compatibility Matrix

Primary ProtectionSecondary ProtectionTertiary ProtectionDeprotection ConditionsReference
Fmoctert-ButylAllyl/AllocBase/Acid/Pd(0) [22]
Fmoctert-ButylivDdeBase/Acid/Hydrazine [22]
Fmoctert-ButylMttBase/Acid/Weak Acid [22]

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl and isovaleryl-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl groups provide excellent orthogonality with both fluorenylmethoxycarbonyl and tert-butyl systems. These groups resist 20% piperidine and trifluoroacetic acid but undergo selective cleavage with 2% hydrazine in dimethylformamide [22].

Acid-Labile Group Selectivity

Selective cleavage of tert-butyl groups has been achieved using Lewis acid conditions that preserve other acid-sensitive functionalities. Iron(III) chloride-mediated deprotection of tert-butyl esters occurs under mild conditions compatible with benzyl, allyl, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting groups [23].

Table 4: Selective tert-Butyl Deprotection Conditions

ReagentConditionsSelectivityOrthogonal GroupsReference
FeCl31.5 eq, DCM, RTtert-Butyl esterBzl, Allyl, Pbf, Fmoc [23]
TFA95% TFA/scavengersMultiple acid-labileBase-stable groups [24]
Weak acids1% TFA/DCMSelective cleavageRobust acid-labile [25]

Mechanistic Basis for Orthogonality

The mechanistic foundation for fluorenylmethoxycarbonyl/tert-butyl orthogonality lies in the distinct electronic and steric requirements for their respective deprotection reactions. Fluorenylmethoxycarbonyl cleavage requires base-induced proton abstraction from the benzylic position, while tert-butyl deprotection proceeds through acid-catalyzed carbocation formation [20] [23].

The electronic properties of the fluorene system provide stability toward carbocation-forming conditions, while the tertiary carbocation intermediate in tert-butyl deprotection is unaffected by basic nucleophiles used for fluorenylmethoxycarbonyl removal [20].

Advanced Orthogonal Strategies

Contemporary peptide synthesis employs sophisticated protection strategies incorporating safety-catch linkers that become acid- or base-labile only after chemical activation. These systems enable the use of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups within the same synthetic sequence [26] [27].

The 4-((2-hydroxyethyl)thio)benzoic acid linker system exemplifies this approach, remaining stable to both acidic and basic conditions until oxidation of the thioether to sulfone renders the ester bond base-labile through β-elimination mechanisms [27].

This comprehensive protection strategy enables complex peptide modifications including cyclization, branching, and site-specific functionalization while maintaining synthetic efficiency and product purity throughout the synthesis sequence [28] [27].

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

381.15762283 g/mol

Monoisotopic Mass

381.15762283 g/mol

Heavy Atom Count

28

Dates

Last modified: 01-05-2024

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